1-Acetyl-2-phenylimidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
182481-13-6 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-(2-phenylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-9(14)13-8-7-12-11(13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
GVJVBXBAPAIFIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CN=C1C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N1C=CN=C1C2=CC=CC=C2 |
Synonyms |
1H-Imidazole, 1-acetyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 2 Phenylimidazole and Analogous Compounds
Direct N-Acylation Approaches to Imidazole (B134444) Scaffolds
The most direct route to 1-acetyl-2-phenylimidazole involves the N-acetylation of the 2-phenylimidazole (B1217362) scaffold. This transformation hinges on the activation of an acylating agent and its subsequent reaction with the nucleophilic nitrogen of the imidazole ring. The efficiency and selectivity of this process are highly dependent on the chosen catalyst systems and reaction conditions.
Catalyst Systems and Reaction Conditions for N-Acetylation
A variety of catalysts can be employed to facilitate the N-acetylation of imidazoles. The selection of a catalyst often dictates the reaction conditions, influencing factors such as temperature, reaction time, and solvent choice.
Sulfuric Acid Catalysis : Acid catalysis has been historically used for the acylation of imidazoles. For instance, the synthesis of 1-acetylimidazole (B1218180) from imidazole and isopropenyl acetate (B1210297) can be effectively catalyzed by sulfuric acid. google.com This method, however, may require careful control to prevent unwanted side reactions or degradation of sensitive substrates.
Pyridine (B92270) Derivatives : Basic catalysts, such as pyridine and its derivatives like N-methylimidazole (NMIM) and 4-dimethylaminopyridine (B28879) (DMAP), are widely used. nih.govacs.org These compounds can act as nucleophilic catalysts, forming a highly reactive N-acylated intermediate. nih.gov NMIM, in particular, has been shown to be an effective catalyst for analytical acetylations of hydroxy compounds using acetic anhydride (B1165640), highlighting its utility in acyl transfer reactions. acs.orgacs.org
Microwave-Assisted Synthesis : The application of microwave irradiation represents a significant advancement in synthetic chemistry, offering benefits such as reduced reaction times, higher yields, and cleaner reactions. derpharmachemica.comnih.gov Microwave-assisted N-acetylation of amines has been developed using N,N-dimethylacetamide via an N-acetyl imidazole intermediate, demonstrating the potential of this technology for acylimidazole synthesis under solvent-free conditions. researchgate.net The synthesis of polysubstituted imidazoles using microwave irradiation in water further underscores the move towards more environmentally benign protocols. nih.gov
Continuous Flow Systems : For scalability and process control, continuous flow chemistry offers considerable advantages over traditional batch processing. nih.govscielo.br This technology allows for precise control of reaction parameters, improved safety for handling hazardous reagents, and streamlined production. nih.gov While specific examples for this compound are not prevalent, the general principles have been applied to the synthesis of various heterocyclic compounds, suggesting its applicability. nih.govuc.pt
Table 1: Comparison of Catalyst Systems for N-Acetylation of Imidazoles
| Catalyst System | Typical Conditions | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Isopropenyl acetate, ambient temperature | Effective for certain substrates | Harsh acidic conditions, potential for side reactions | google.com |
| Pyridine Derivatives (e.g., NMIM) | Acetic anhydride, various solvents (e.g., acetonitrile, DMF) | Mild conditions, high efficiency, nucleophilic catalysis | Catalyst may need to be removed from the product | nih.govacs.org |
| Microwave Irradiation | Solvent-free or in green solvents (e.g., water) | Rapid reaction times, high yields, eco-friendly | Requires specialized equipment | researchgate.netnih.gov |
| Continuous Flow Systems | Pressurized reactors, elevated temperatures | Scalability, enhanced safety, precise process control | High initial equipment cost | nih.govuc.pt |
Acylating Agents and Mechanistic Considerations in Acyl Imidazole Formation
The choice of acylating agent is crucial as it directly influences the reactivity and the mechanism of the N-acetylation reaction. N-acylimidazoles are themselves moderately reactive electrophiles, which contributes to their role in both organic synthesis and chemical biology. kyoto-u.ac.jpnih.gov
Acetyl Chloride : A highly reactive acylating agent, acetyl chloride reacts with imidazoles, often in the presence of a base to neutralize the HCl byproduct. The reaction of two moles of imidazole with one mole of acetyl chloride yields 1-acetylimidazole and one mole of imidazolium (B1220033) chloride. google.com The mechanism when catalyzed by N-methylimidazole proceeds entirely through a nucleophilic route, involving the formation of a reactive N-acetylimidazolium intermediate. nih.gov
Acetic Anhydride : A less reactive but commonly used agent, acetic anhydride is often paired with a catalyst. nih.govacs.org With N-methylimidazole in acetonitrile, the reaction proceeds through a general base catalysis mechanism. However, in the presence of high water concentrations, the mechanism can shift to a nucleophilic route. nih.gov
Isopropenyl Acetate : This agent can be used to acetylate imidazoles, particularly under acid catalysis with sulfuric acid. google.com
Ketenes : The reaction of an imidazole with a ketene (B1206846) provides a direct addition pathway to 1-acyl imidazoles without the formation of acidic byproducts. google.com This method allows for the synthesis to be performed at ambient temperatures in a non-reactive solvent like benzene (B151609), producing 1-acetylimidazole in high yield. google.com
The formation of the N-acyl imidazole typically proceeds via nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the acylating agent. In catalyzed reactions, particularly with agents like pyridine or N-methylimidazole, a highly reactive N-acylimidazolium species is formed as an intermediate, which then readily transfers the acyl group. kyoto-u.ac.jpnih.gov
Optimization Strategies for Reaction Yield and Selectivity in this compound Synthesis
Optimizing the synthesis of this compound involves the careful manipulation of reaction parameters to maximize yield and minimize byproducts. Key strategies include:
Stoichiometry Control : When using reactive acylating agents like acetyl chloride, using a precise stoichiometric ratio or a slight excess of the imidazole can be crucial to avoid side reactions. In some methods, two equivalents of the imidazole are used, with one acting as a base to scavenge the generated acid. google.com
Solvent Selection : The choice of solvent can influence reaction rates and even the operative mechanism. Aprotic solvents like tetrahydrofuran, acetonitrile, or benzene are commonly used. google.comnih.govprepchem.com
Temperature Management : N-acylation reactions can be exothermic. Maintaining an appropriate temperature, sometimes requiring initial cooling, can prevent the formation of degradation products and improve selectivity. prepchem.com
Adoption of Modern Technologies : As previously mentioned, techniques like microwave-assisted synthesis and continuous flow processing can significantly improve yields and purity by providing uniform heating and precise control over reaction time and temperature. nih.govnih.gov
Multi-component Reactions and Cyclization Routes for 2-Phenylimidazole Precursors
Before N-acetylation can occur, the 2-phenylimidazole core must be synthesized. A variety of powerful methods exist for the de novo construction of the imidazole ring, often allowing for the introduction of the phenyl group at the 2-position in a convergent manner.
De Novo Imidazole Ring Synthesis Preceding N-Acetylation
The construction of the 2-phenylimidazole ring is a well-established field with several reliable synthetic routes.
Condensation Reactions (Debus Synthesis) : One of the most common methods involves the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil (B1666583), glyoxal), an aldehyde (benzaldehyde), and a nitrogen source (ammonia or ammonium (B1175870) acetate). nih.govguidechem.comcaloongchem.com This multi-component reaction is versatile, and various catalysts, including p-toluenesulfonic acid (PTSA) and silica-supported fluoroboric acid (HBF₄–SiO₂), have been used to promote the reaction under mild conditions. isca.mersc.org
From α-Halo-ketones : The reaction of an α-haloketone, such as α-bromoacetophenone, with formamide (B127407) is a classical method for preparing 2,4-disubstituted imidazoles. google.com This approach provides a direct route to the 4-phenylimidazole (B135205) scaffold, which can then be further functionalized.
Multi-component Reactions (MCRs) : MCRs are highly efficient for building molecular complexity in a single step. isca.me The synthesis of highly substituted imidazoles can be achieved through the one-pot condensation of benzil, a substituted benzaldehyde (B42025), ammonium acetate, and optionally an aniline (B41778) in the presence of a catalyst like PTSA to yield tri- or tetra-substituted imidazoles. isca.mersc.org
Table 2: Selected De Novo Synthetic Routes to 2-Phenylimidazole Precursors
| Method | Key Reactants | Typical Catalyst/Conditions | Reference |
|---|---|---|---|
| Debus Synthesis | Benzaldehyde, Glyoxal, Ammonia | Heating, micropressure, gas-liquid-liquid phase | caloongchem.comgoogle.com |
| Multi-component Condensation | Benzil, Benzaldehyde, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) in ethanol | isca.me |
| From α-Haloketone | α-Bromoacetophenone, Formamidine Acetate | Ethylene glycol, followed by potassium carbonate | google.com |
| Cross-Coupling | Imidazole, Iodobenzene (B50100) | Nanoparticle Nickel, Copper(I) Iodide in DMF | google.com |
Functionalization of the Phenyl Ring in 2-Phenylimidazole Derivatives Prior to or Post N-Acetylation
Introducing substituents onto the phenyl ring of 2-phenylimidazole can be achieved either before or after the formation of the heterocyclic core. However, it is often more strategic and efficient to incorporate the desired functionality into the starting materials prior to ring synthesis.
Pre-functionalization of Starting Materials : The most common approach is to use a substituted benzaldehyde or a substituted iodobenzene in the imidazole synthesis. For example, various substituted aromatic aldehydes can undergo multi-component condensation with benzil and ammonium acetate to yield 2-aryl-4,5-diphenylimidazoles with high yields. nih.govisca.me Similarly, substituted iodobenzenes can be coupled with imidazole using a nanoparticle nickel and copper iodide catalyst system to produce a range of 2-phenylimidazole compounds. google.com This strategy avoids potential issues with regioselectivity and the harsh conditions that might be required for direct electrophilic aromatic substitution on the 2-phenylimidazole ring itself.
Post-functionalization : While less common, direct functionalization of the 2-phenyl ring after imidazole formation is possible, though it can be challenging due to the presence of the imidazole moiety, which can direct substitution or react under the conditions required for C-H activation or other transformations. Research into regioselective functionalization of related heterocycles like imidazo[1,2-a]pyridines suggests that transition-metal-catalyzed C-H activation could be a potential, albeit more complex, route. researchgate.net
Emerging Synthetic Protocols and Sustainable Chemistry Perspectives
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including imidazoles and their derivatives. ias.ac.in The focus has shifted towards developing protocols that are not only efficient in terms of yield and reaction time but also minimize waste and the use of hazardous substances. For the synthesis of this compound and its analogs, several emerging strategies align with these principles. These include the use of green catalysts, solvent-free reaction conditions, microwave-assisted synthesis, and multicomponent reactions.
One of the key areas of development is the use of non-traditional and reusable catalysts. For instance, the synthesis of imidazole derivatives has been achieved using bio-catalysts like lemon juice, which offers a low-cost, non-toxic, and biodegradable option. While not yet specifically reported for this compound, the application of such green catalysts in the synthesis of the 2-phenylimidazole precursor is a promising sustainable approach.
Solvent-free, or solid-state, reactions represent another significant advancement in green synthetic chemistry. These methods often involve grinding the reactants together, sometimes with a solid catalyst, which can lead to shorter reaction times, easier purification, and a significant reduction in solvent waste. One-pot, solvent-free syntheses of 2-phenylimidazole derivatives have been reported, which could be adapted for the subsequent acetylation step. For example, a one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium acetate in the presence of iodine as a catalyst under solvent-free conditions has been shown to produce imidazole derivatives in excellent yields. prepchem.com
Microwave-assisted synthesis is another powerful tool in modern organic chemistry that aligns with the principles of green chemistry. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of a wide range of nitrogen-containing heterocycles. The application of microwave energy to the N-acetylation of 2-phenylimidazole could offer a rapid and efficient route to this compound.
Furthermore, the development of catalytic C-H activation and functionalization reactions is a rapidly growing field that offers a more atom-economical approach to the synthesis of substituted imidazoles. While direct C-H acetylation of the imidazole ring is less common, the synthesis of the 2-phenylimidazole core through such methods is an active area of research.
The N-acetylation of 2-phenylimidazole itself can be achieved through various methods. A common approach involves the use of acetylating agents such as acetic anhydride or acetyl chloride. Sustainable modifications to these classic reactions are being explored, for instance, by using catalytic amounts of a Lewis acid or a solid-supported catalyst to improve efficiency and reduce waste. A protocol for the synthesis of the analogous 1-acetyl-4-phenylimidazole involves the reaction of 4-phenylimidazole with acetyl chloride in the presence of sodium hydride in tetrahydrofuran. nih.gov While effective, this method uses a strong base and a volatile organic solvent, highlighting the need for greener alternatives.
Below are interactive data tables summarizing some of the emerging and sustainable approaches relevant to the synthesis of this compound and its precursors.
Table 1: Green Synthetic Approaches for Imidazole Derivatives
| Approach | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Bio-catalysis | Lemon Juice | Ethanol | Low-cost, non-toxic, biodegradable |
| Solvent-free | Iodine | None | Short reaction time, easy work-up |
| Microwave-assisted | Various | Often solvent-free or green solvents | Rapid heating, shorter reaction times, higher yields |
| Nanoparticle Catalysis | Nanoparticle nickel and copper iodide | Dimethylformamide | Catalyst is easy to separate and recover |
Table 2: Research Findings on the Synthesis of N-Acylated Imidazoles and Analogs
| Compound | Reactants | Reagents/Catalyst | Solvent | Reaction Conditions | Yield |
|---|---|---|---|---|---|
| 1-Acetyl-4-phenylimidazole | 4-Phenylimidazole, Acetyl chloride | Sodium hydride | Tetrahydrofuran | Room temperature, overnight | Not specified in abstract |
| 2-Phenylimidazo[4,5-f] ias.ac.inresearchgate.netphenanthroline derivatives | 1,10-Phenanthroline-5,6-dione, Aldehyde, Ammonium acetate | Iodine (15 mol%) | None (Solvent-free grinding) | Room temperature, short reaction time | Excellent |
| 2-Phenylimidazole compounds | Imidazole, Iodobenzene | Nanoparticle nickel, Copper iodide | Dimethylformamide | 110-140 °C, 20-48 h | High |
Advanced Spectroscopic and Crystallographic Characterization of 1 Acetyl 2 Phenylimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the characterization of N-acylated imidazoles. One-dimensional (1D) spectra, such as ¹H and ¹³C NMR, establish the chemical environment of magnetically active nuclei, while two-dimensional (2D) techniques map the connectivity between them.
Acetyl Moiety: The acetyl group is expected to present a sharp singlet in the ¹H NMR spectrum around δ 2.2-2.7 ppm, corresponding to the three equivalent methyl protons. In the ¹³C NMR spectrum, the acetyl methyl carbon would appear in the aliphatic region (δ 20-30 ppm), while the carbonyl carbon (C=O) is particularly diagnostic. For N-acyl imidazoles, especially those with steric hindrance that twists the amide bond and disrupts resonance, this carbonyl carbon signal is shifted significantly downfield. In highly twisted N-benzoyl imidazoles, this peak appears at δ 168.6-169.6 ppm, a region more typical of ketones than planar amides nih.gov. A similar downfield shift is anticipated for 1-Acetyl-2-phenylimidazole due to steric interaction between the C2-phenyl group and the N1-acetyl group.
Phenylimidazole Moiety: The protons of the phenyl group typically appear in the aromatic region (δ 7.2-8.2 ppm). The protons on the imidazole (B134444) ring are also found in this region, often with distinct chemical shifts due to the heterocyclic environment. For the parent 2-phenyl-1H-imidazole, the imidazole protons (H4 and H5) appear as a singlet at δ 7.05 ppm, while the phenyl protons are observed as multiplets between δ 7.20-7.35 ppm rsc.org. Upon N-acetylation, the symmetry of the imidazole ring is broken, and the H4 and H5 protons would be expected to appear as distinct signals. The electron-withdrawing nature of the acetyl group would likely shift these imidazole protons, particularly H5, further downfield.
The carbon signals for the phenyl and imidazole rings are observed in the δ 115-150 ppm range. The C2 carbon of the imidazole ring, directly attached to the phenyl group, is expected to be significantly deshielded. Fast tautomerization in non-acylated 2-phenylimidazoles can lead to poor resolution or missing signals for the imidazole ring carbons in solution-state ¹³C NMR mdpi.comnih.gov. However, since N-acetylation locks the tautomeric form, sharp signals are expected for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of 2-phenyl-1H-imidazole, 1-acetylimidazole (B1218180), and related N-acyl imidazoles.
While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecular structure by mapping out scalar couplings between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish proton-proton connectivity through 2-3 bonds. For this compound, COSY would reveal the coupling network within the phenyl ring, showing cross-peaks between adjacent ortho, meta, and para protons. It would not show correlations for the isolated acetyl methyl singlet or between the protons of the different ring systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for each protonated position, such as linking the acetyl methyl proton singlet to its corresponding carbon signal and assigning the specific carbons of the phenyl and imidazole rings that bear protons.
A key correlation would be observed from the acetyl methyl protons to the carbonyl carbon, confirming the acetyl group's integrity.
A critical correlation from the acetyl methyl protons and/or the imidazole H5 proton to the carbonyl carbon would confirm the N-acylation site at N1.
Correlations from the ortho-protons of the phenyl ring to the C2 carbon of the imidazole ring would verify the connection point of the phenyl group.
Correlations between the imidazole protons (H4, H5) and the imidazole carbons (C2, C4, C5) would help in the unambiguous assignment of the heterocyclic ring.
These 2D NMR techniques, when used in concert, provide a comprehensive and definitive map of the atomic connectivity in this compound, leaving no ambiguity in its structural assignment ipb.pt.
While N-acetylation precludes the prototropic tautomerism seen in 2-phenyl-1H-imidazole, it introduces the possibility of conformational dynamics, primarily concerning rotation around the N1-C(O) single bond nih.gov. The steric clash between the bulky phenyl group at the C2 position and the acetyl group at the N1 position likely creates a significant energy barrier to free rotation. This restricted rotation can lead to the existence of distinct conformers (rotamers) that may be observable on the NMR timescale at low temperatures.
Variable-temperature (VT) NMR studies are the primary method for investigating such dynamic processes nih.govox.ac.uk. At low temperatures, where the rate of interconversion between conformers is slow relative to the NMR timescale, separate signals for each conformer might be observed. As the temperature is raised, the rate of rotation increases. This increased rate of exchange causes the separate signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged single peak at higher temperatures mdpi.com.
By analyzing the spectra at the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability of the molecule. For N-acyl imidazoles, this dynamic behavior is directly linked to the planarity and resonance of the amide bond, which in turn influences the chemical reactivity of the compound nih.gov.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
The IR and Raman spectra of this compound are dominated by vibrations from the carbonyl group, the imidazole ring, and the phenyl ring.
Carbonyl (C=O) Stretching: The most prominent and diagnostic feature in the IR spectrum of an N-acyl imidazole is the carbonyl stretching vibration (νC=O). In typical planar amides, this band appears in the 1630-1690 cm⁻¹ region due to significant resonance delocalization, which imparts partial single-bond character to the C=O bond. However, in sterically hindered N-acyl imidazoles, the acyl group is twisted out of the plane of the imidazole ring, disrupting this resonance nih.gov. This disruption increases the double-bond character of the carbonyl group, causing its stretching frequency to shift to a significantly higher wavenumber. For highly twisted N-benzoyl imidazoles, this peak is observed around 1713-1714 cm⁻¹, a region more characteristic of ketones nih.gov. Therefore, a strong absorption band in the 1710-1720 cm⁻¹ range would be a key indicator of the N-acylated structure of this compound.
Imidazole Ring Vibrations: The imidazole ring gives rise to a series of characteristic vibrations. These include C=N and C=C stretching modes, which typically appear in the 1450-1650 cm⁻¹ region. Ring breathing modes and other in-plane and out-of-plane deformations occur at lower frequencies nih.govresearchgate.net. These bands confirm the presence of the heterocyclic core.
Phenyl Ring Vibrations: The phenyl group will show characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range and sharp C-H stretching bands above 3000 cm⁻¹.
Table 2: Characteristic Vibrational Modes for this compound
While this compound lacks the strong N-H hydrogen bond donor present in its precursor, 2-phenyl-1H-imidazole, it can still participate in weaker intermolecular interactions in the solid state nih.gov. These interactions can be inferred from subtle changes in vibrational spectra.
The lone pair on the N3 nitrogen of the imidazole ring can act as a hydrogen bond acceptor for weak C-H donors from neighboring molecules (C-H···N interactions). Similarly, the carbonyl oxygen can act as an acceptor (C-H···O interactions). These weak hydrogen bonds can cause slight shifts in the frequencies of the involved C-H stretching or bending modes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₁₀N₂O), the theoretical exact mass can be calculated. This calculated mass would be compared against an experimental value in a laboratory setting to confirm the elemental formula.
Table 1: Theoretical Elemental Composition and Exact Mass of this compound
| Element | Count | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | | | 186.214 |
Note: This table represents calculated values, not experimental HRMS data.
In mass spectrometry, the molecular ion can fragment into smaller, characteristic pieces. Analyzing these fragments helps to confirm the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways.
A primary and highly probable fragmentation pathway involves the cleavage of the acetyl group. This occurs via alpha-cleavage, a common fragmentation mode for ketones, resulting in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃). The loss of the acetyl group is a diagnostically significant fragmentation pathway for N-acetylated compounds.
Another expected fragmentation would involve the cleavage of the phenyl group from the imidazole ring. Aromatic systems are stable, so the molecular ion peak is generally strong. However, fragmentation can still occur, leading to characteristic ions.
Table 2: Predicted Fragmentation Pathways for this compound
| Fragmentation | Description |
|---|---|
| Loss of Acetyl Group | Cleavage of the N-C bond connecting the acetyl group to the imidazole ring. |
| Phenyl Group Cleavage | Fission of the C-C bond between the phenyl and imidazole rings. |
Note: This table is based on general fragmentation principles and is not derived from experimental data for this compound.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions.
While a crystal structure for this compound is not available, data from the closely related compound, 4-Acetyl-5-methyl-2-phenylimidazole, provides insight into the expected molecular geometry. In this analog, the imidazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle between their planes. This twisting is a common feature in such bicyclic aromatic systems. The bond lengths within the imidazole and phenyl rings would be expected to fall within normal ranges for C-C and C-N bonds in aromatic systems.
Table 3: Representative Bond Lengths and Angles from a Related Imidazole Structure
| Bond/Angle | Typical Length (Å) / Angle (°) |
|---|---|
| C-N (imidazole) | ~1.33 - 1.38 |
| C=C (imidazole) | ~1.36 |
| C-C (phenyl) | ~1.39 |
| C-C (imidazole-phenyl) | ~1.48 |
| C-N-C (angle) | ~108° |
Note: Data is illustrative and based on known structures of similar phenylimidazole derivatives, not this compound.
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by intermolecular forces. For a molecule like this compound, several types of supramolecular interactions would be anticipated to play a role in stabilizing the crystal lattice.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-phenyl-1H-imidazole |
Reaction Mechanisms and Kinetic Investigations Involving 1 Acetyl 2 Phenylimidazole
Nucleophilic Acyl Substitution Mechanisms Initiated by 1-Acetyl-2-phenylimidazole
This compound serves as an effective acylating agent, transferring its acetyl group to various nucleophiles through a nucleophilic acyl substitution mechanism. This reaction is central to its chemical utility and proceeds via a characteristic two-step addition-elimination pathway. In the initial step, a nucleophile attacks the electrophilic carbonyl carbon of the acetyl group. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the carbonyl group is reformed as the carbon-nitrogen bond cleaves, expelling the 2-phenylimidazole (B1217362) anion as the leaving group. khanacademy.orglibretexts.org
This mechanism is fundamental to understanding the role of acetylimidazoles in chemical and biological acylation processes. masterorganicchemistry.com
Imidazole (B134444) and its derivatives are well-established catalysts for acyl transfer reactions, a role that underpins the reactivity of this compound. nih.govnih.gov The catalytic cycle typically involves the nucleophilic attack of an imidazole nitrogen on an acyl donor (like an anhydride (B1165640) or ester), forming a highly reactive N-acylimidazolium intermediate. This intermediate, of which this compound is an example, is more susceptible to attack by a final nucleophile (such as an alcohol or amine) than the original acyl donor. acs.orgresearchgate.net
The mechanism involves two key stages:
Formation of the Acylimidazole: Imidazole acts as a nucleophilic catalyst, attacking the acyl source to form the activated acetylimidazole intermediate.
Acyl Transfer: The acetylimidazole intermediate reacts with the target nucleophile, transferring the acetyl group and regenerating the imidazole catalyst.
Furthermore, the imidazolium (B1220033) ion plays a crucial role. Protonation of the non-acylated nitrogen atom in the imidazole ring of the acyl-imidazole intermediate significantly enhances the reaction rate. This protonation converts the imidazole moiety into a much better leaving group, thereby facilitating the subsequent attack by the nucleophile. researchgate.net This process is a form of acid catalysis, where the protonated intermediate is more reactive. byjus.comlibretexts.org
The electronic properties of substituents on the phenyl ring of this compound can modulate its reactivity. A phenyl group at the 2-position of the imidazole ring has been found to exert a small rate-retarding effect on hydrolysis reactions compared to unsubstituted N-acylimidazoles. nih.gov This effect arises from a combination of steric and electronic factors.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the phenyl ring decrease the basicity of the 2-phenylimidazole leaving group. A more stable, less basic leaving group generally increases the rate of nucleophilic acyl substitution. These groups withdraw electron density inductively and/or through resonance, stabilizing the negative charge on the departing imidazole anion. nih.gov
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the basicity of the leaving group, making it a poorer leaving group and thus decreasing the reaction rate. These groups donate electron density, destabilizing the resulting anion. nih.gov
| Substituent on Phenyl Ring (at para-position) | Electronic Effect | Expected Effect on Leaving Group Basicity | Predicted Relative Rate of Acyl Transfer |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | Decreases | Increases |
| -Cl | Electron-Withdrawing (Inductive) | Decreases | Increases |
| -H | Neutral (Reference) | Reference | Reference |
| -CH₃ | Weakly Electron-Donating | Increases | Decreases |
| -OCH₃ | Strongly Electron-Donating (Resonance) | Increases | Decreases |
Kinetic Studies of Acyl Transfer Reactions
Kinetic studies provide quantitative insight into the rates and mechanisms of acyl transfer from this compound. These studies typically involve monitoring the reaction progress over time using techniques like spectrophotometry to determine rate constants under various conditions.
Rate constants for the hydrolysis and aminolysis of N-acylimidazoles are determined by measuring the change in concentration of reactants or products over time. For hydrolysis, pseudo-first-order rate constants can be obtained under conditions of constant pH. researchgate.net Studies on related compounds, such as N-acyl derivatives of phenyl-substituted imidazoles, offer valuable comparative data. For instance, the presence of multiple phenyl groups can significantly accelerate hydrolysis. N-acetyl-2,4,5-triphenylimidazole hydrolyzes 40 times faster in its pH-independent reaction compared to N-acetylimidazole, highlighting the profound impact of substitution on reactivity. nih.gov
Activation parameters, including the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the temperature dependence of the reaction rate and applying the Eyring equation. etsu.edu These parameters provide deeper understanding of the transition state of the reaction.
| Compound | Reaction Condition | Relative Rate Constant (k_rel) | Reference |
|---|---|---|---|
| N-acetylimidazole | Water Reaction (pH-independent hydrolysis) | 1 | nih.gov |
| N-acetyl-2,4,5-triphenylimidazole | Water Reaction (pH-independent hydrolysis) | 40 | nih.gov |
| N-(trimethylacetyl)benzimidazole | OH⁻ Reaction (30 °C) | 1 | nih.gov |
| N-(trimethylacetyl)-4,5-diphenylimidazole | OH⁻ Reaction (15 °C) | 10 | nih.gov |
Note: The data presented are for structurally related compounds to illustrate the kinetic effects of phenyl substitution.
The kinetics of acyl transfer from this compound are sensitive to the reaction medium.
Solvent Polarity: The rate of nucleophilic acyl substitution generally increases with solvent polarity. Polar solvents can stabilize the charged tetrahedral intermediate, lowering the activation energy of the reaction. researchgate.net Consequently, the hydrolysis of N-acylimidazoles is observed to be slower in less polar, non-aqueous solvents. researchgate.net
Proton Donors (Acid Catalysis): Acids can accelerate the reaction by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Additionally, as mentioned previously, protonation of the imidazole ring nitrogen transforms it into a better leaving group, facilitating the breakdown of the tetrahedral intermediate. researchgate.netbyjus.com
Proton Acceptors (Base Catalysis): Bases can catalyze the reaction in several ways. A general base can deprotonate a neutral nucleophile (e.g., water or an alcohol), increasing its nucleophilicity. Bases can also facilitate proton transfer steps within the reaction mechanism, helping to stabilize the transition state. acs.org
Reactivity towards Electrophilic and Nucleophilic Reagents at the Imidazole and Phenyl Moieties
The this compound molecule possesses multiple sites that can react with electrophilic and nucleophilic reagents. nih.gov
Reactivity towards Nucleophiles: The most significant reaction with nucleophiles occurs at the highly electrophilic carbonyl carbon of the acetyl group. unacademy.comyoutube.com This leads to the acyl transfer reactions that are characteristic of this compound. The attack of a nucleophile at this position initiates the addition-elimination mechanism. libretexts.org
Reactivity towards Electrophiles: The molecule also contains nucleophilic sites that can react with electrophiles. unacademy.com
Imidazole Moiety: The non-acylated nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons and is nucleophilic. It can be readily attacked by electrophiles, most notably a proton in acid-catalyzed reactions. researchgate.netfrontiersin.org
Phenyl Moiety: The phenyl ring can undergo electrophilic aromatic substitution. The 2-imidazole group is generally considered an activating, ortho-, para-directing group. Therefore, electrophiles such as nitronium ions (NO₂⁺) or halogens (Br₂, Cl₂) would be expected to substitute at the ortho and para positions of the phenyl ring.
Mechanistic Pathways of Decomposition and Stability Assessment in Chemical Environments
The chemical stability of this compound is a critical parameter influencing its storage, handling, and utility in various applications. The primary pathway for its decomposition is hydrolysis, a reaction that has been extensively studied for the broader class of N-acylimidazoles. The rate and mechanism of this decomposition are highly dependent on the pH of the environment. Other factors, such as temperature and the presence of nucleophiles, also play a significant role in its stability.
The hydrolysis of N-acylimidazoles, including this compound, typically proceeds through nucleophilic attack at the acetyl carbonyl carbon, leading to the cleavage of the acyl-imidazole bond and the formation of acetic acid and 2-phenylimidazole. The reaction can be catalyzed by hydroxide ions, hydronium ions, or proceed via a pH-independent pathway.
pH-Dependent Hydrolysis
Kinetic studies on analogous N-acylimidazole compounds reveal a characteristic pH-rate profile with three distinct regions researchgate.net:
Hydroxide Ion Catalyzed Reaction: At pH values above 9.0, the hydrolysis is predominantly catalyzed by hydroxide ions (OH⁻). The rate of reaction in this region is directly proportional to the hydroxide ion concentration. The mechanism involves the nucleophilic attack of the highly reactive hydroxide ion on the carbonyl carbon of the acetyl group.
pH-Independent Reaction: In the neutral to moderately acidic range, typically between pH 4.0 and 8.5, the rate of hydrolysis is largely independent of the pH. In this region, a water molecule acts as the nucleophile. The proposed mechanism involves a concerted nucleophilic attack and protonation of the imidazole leaving group by water researchgate.net.
Hydronium Ion Catalyzed Reaction: In strongly acidic conditions, around pH 3.0 and below, the reaction can be catalyzed by hydronium ions (H₃O⁺). In this mechanism, the substrate is protonated on the imidazole ring, which makes the imidazole a better leaving group and facilitates the nucleophilic attack by water researchgate.net.
k = k₀ + k₋[HO⁻] + k₊[H⁺]
where k₀ is the rate constant for the pH-independent reaction, k₋ is the rate constant for the hydroxide ion-catalyzed reaction, and k₊ is the rate constant for the hydronium ion-catalyzed reaction.
Kinetic Data for Analogous Compounds
| Compound | k₋ (M⁻¹s⁻¹) | k₀ (s⁻¹) | k₊ (M⁻¹s⁻¹) | pKa |
|---|---|---|---|---|
| N-benzoyl-4,5-diphenylimidazole | 4.61 x 10² | 7.08 x 10⁻⁴ | 2.40 | 2.5 |
| N-toluoyl-4,5-diphenylimidazole | 5.26 x 10² | 4.59 x 10⁻⁴ | 2.63 | 2.0 |
| N-anisoyl-4,5-diphenylimidazole | 4.92 x 10² | 4.57 x 10⁻⁴ | 7.25 | 1.5 |
Stability in Different Chemical Environments
The stability of this compound is not only influenced by pH but also by the presence of other chemical species and the nature of the solvent.
Aqueous Solutions: As discussed, this compound is susceptible to hydrolysis in aqueous solutions. The rate of this degradation is minimized in the neutral pH range and increases significantly in both strongly acidic and, particularly, strongly basic conditions.
Organic Solvents: In anhydrous aprotic solvents, this compound is generally more stable due to the absence of water as a nucleophile. However, the presence of trace amounts of water can lead to slow hydrolysis over time.
Presence of Nucleophiles: The acetyl group of this compound is an effective acylating agent. Therefore, the compound will be reactive towards other nucleophiles besides water, such as alcohols and amines. This reactivity is the basis for its use in chemical synthesis but also represents a pathway for its decomposition if such nucleophiles are present as impurities.
Thermal Stability: While specific studies on the thermolysis of this compound are limited, N-acylimidazoles are known to be moderately thermally stable. Decomposition at elevated temperatures would likely involve complex pathways, potentially including rearrangement or fragmentation reactions.
Computational and Theoretical Investigations of 1 Acetyl 2 Phenylimidazole
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic distribution, and reactivity. These methods solve the Schrödinger equation, or its approximations, to model molecular behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. irjweb.comxisdxjxsu.asia It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. mdpi.com
Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-311G basis set, the bond lengths, bond angles, and dihedral angles of 1-Acetyl-2-phenylimidazole are adjusted until the lowest energy conformation is found. irjweb.commdpi.com This optimized structure is crucial for accurate predictions of other molecular properties.
Electronic Structure Analysis:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For imidazole (B134444) derivatives, DFT calculations can precisely determine these energy levels. irjweb.comirjweb.com
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.5 to -6.3 | Electron-donating ability |
| ELUMO | -0.8 to -1.8 | Electron-accepting ability |
| Energy Gap (ΔE) | ~4.5 to ~4.7 | Chemical reactivity and stability |
Data is representative of related imidazole structures and illustrates typical values obtained from DFT calculations. irjweb.comirjweb.com
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. irjweb.comresearchgate.net Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. xisdxjxsu.asia For this compound, the MEP map would likely show negative potential around the oxygen atom of the acetyl group and the nitrogen atom (N-3) of the imidazole ring, indicating these as sites for electrophilic interaction.
Beyond DFT, other methods are employed to study molecular energetics and reactivity.
Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. cityu.edu.hkaps.org High-level ab initio methods, such as Coupled Cluster (CCSD(T)), can provide very accurate predictions of thermochemical properties like heats of formation and reaction energies, though they are computationally very demanding and typically reserved for smaller systems. cityu.edu.hkwhiterose.ac.uk
Semiempirical Methods: These methods are based on the same theoretical framework as Hartree-Fock (ab initio) calculations but use approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgnih.gov Methods like AM1 and PM3 are significantly faster than ab initio or DFT methods, allowing for the study of much larger molecules. nih.govresearchgate.net While less accurate, they are valuable for initial conformational searches and for studying large biochemical systems where higher-level calculations are not feasible. researchgate.net
Conformational Analysis: Molecules that are not entirely rigid can exist in different spatial arrangements called conformations. For this compound, rotation can occur around the single bond connecting the acetyl group to the imidazole ring and the single bond connecting the phenyl group to the ring. This gives rise to different conformers with varying energies. Computational methods can be used to perform a conformational search, identifying the most stable conformers and the energy barriers between them. nih.gov The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. For N-acylimidazoles, the conformational properties have been examined to understand their stability and reactivity. researchgate.net
Tautomeric Equilibria: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The parent imidazole ring exhibits a characteristic annular tautomerism where a proton can move between the two nitrogen atoms. sci-hub.ru However, in this compound, the N-1 position is substituted by the acetyl group, which prevents this type of tautomerism. Other forms of tautomerism, such as amido-imidol tautomerism involving the acetyl group, could be computationally investigated, though the amide form is generally much more stable. Theoretical calculations are essential for determining the relative energies of different tautomers and predicting the equilibrium constants in various environments. longdom.orgresearchgate.netbeilstein-journals.org
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule with reasonable accuracy. nih.govruc.dk The predicted shifts for different possible isomers or conformers can be compared to experimental spectra to determine the correct structure. nih.gov The accuracy of DFT-predicted 1H shifts is often within 0.2-0.4 ppm of experimental values. nih.gov
| Proton Type | Typical Experimental Range (ppm) | Typical Calculated Range (ppm) |
|---|---|---|
| Aromatic-H (Phenyl/Imidazole) | 7.0 - 8.5 | 6.8 - 8.3 |
| Methyl-H (Acetyl) | 2.0 - 2.5 | 1.9 - 2.4 |
Values are representative for similar structural motifs and illustrate the general agreement between calculated and experimental data. ruc.dk
IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. DFT calculations can compute these vibrational frequencies. umass.eduajchem-a.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., 0.96 for B3LYP) to improve agreement with experimental data. nih.gov Comparing the calculated and experimental IR spectra can confirm the presence of key functional groups, such as the C=O stretch of the acetyl group and vibrations of the phenyl and imidazole rings. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations focus on static properties, Molecular Dynamics (MD) simulations provide a view of how molecules move and interact over time.
MD simulations model the behavior of a molecule in a specific environment, such as in a solvent like water or chloroform. researchgate.net A simulation box is created containing the solute (this compound) and a large number of solvent molecules. The forces between all atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements over a period of time, typically nanoseconds to microseconds. ajchem-a.com
These simulations can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute.
Conformational Dynamics: How the molecule's conformation changes over time in solution and how this is influenced by the solvent.
Transport Properties: Properties like diffusion coefficients can be calculated.
Solvent effects can significantly influence a molecule's properties, including its conformational preferences and tautomeric equilibria. researchgate.net Computational models that include solvent effects, either implicitly (as a continuum) or explicitly (as individual molecules in MD), are crucial for accurately predicting the behavior of this compound in a real-world chemical or biological system. umn.edusemanticscholar.org
Analysis of Conformational Flexibility and Rotational Barriers
The rotation of the phenyl group relative to the imidazole ring would likely have a relatively low energy barrier, allowing for various torsional angles to be accessible at room temperature. However, steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the imidazole ring could lead to preferred non-planar conformations.
The rotational barrier of the acetyl group is another critical aspect of the molecule's flexibility. This rotation would be influenced by electronic effects, such as conjugation between the carbonyl group and the imidazole ring, and steric interactions with the adjacent phenyl group. The planarity of the acetyl group with respect to the imidazole ring would be a key factor in determining the extent of electronic delocalization and, consequently, the rotational energy barrier. The interplay of these steric and electronic factors would define the preferred orientation of the acetyl group and the energy required to rotate it.
To accurately determine the conformational preferences and the energy barriers for these rotations in this compound, specific computational studies, such as potential energy surface scans using quantum mechanical methods (e.g., Density Functional Theory), would be required. Such studies would provide quantitative data on the relative energies of different conformers and the transition states connecting them.
Hypothetical Conformational Energy Profile of this compound
| Dihedral Angle (Phenyl-Imidazole) | Relative Energy (kcal/mol) | Dihedral Angle (Acetyl-Imidazole) | Relative Energy (kcal/mol) |
| 0° | High (Steric Hindrance) | 0° | Moderate |
| 45° | Low | 90° | High |
| 90° | Moderate | 180° | Low |
| 135° | Low | 270° | High |
| 180° | High (Steric Hindrance) | 360° | Moderate |
This table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.
Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For this compound, QSAR studies could be employed to predict its reactivity in various chemical transformations.
Correlation of Molecular Descriptors with Chemical Reaction Rates and Selectivity
Specific QSAR studies correlating the molecular descriptors of this compound with its chemical reaction rates and selectivity have not been reported in the available literature. However, one can conceptualize how such a study would be designed. A set of structurally related derivatives of this compound would be synthesized, and their reaction rates or selectivity in a specific chemical reaction would be experimentally measured.
A wide range of molecular descriptors for these compounds would then be calculated using computational chemistry software. These descriptors can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a lower LUMO energy might correlate with a faster rate in a reaction where the imidazole derivative acts as an electrophile.
Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's Es). Steric hindrance around the reaction center, as described by these parameters, could significantly impact reaction rates.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching.
Once the experimental reactivity data and the calculated molecular descriptors are obtained, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a QSAR model. A successful model would provide a mathematical equation that correlates a subset of the molecular descriptors with the observed reactivity, offering insights into the structural features that govern the reaction's outcome.
Example of a Hypothetical QSAR Equation:
log(k) = c0 + c1(HOMO) + c2(LUMO) + c3*(Molecular Volume) + ...
Where log(k) is the logarithm of the reaction rate constant, and c0, c1, c2, c3 are the regression coefficients determined from the statistical analysis.
Table of Potential Molecular Descriptors for QSAR Studies of this compound Derivatives
| Descriptor Type | Examples | Potential Influence on Reactivity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Governs nucleophilic/electrophilic character, and polar interactions. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affects accessibility of the reaction center. |
| Topological | Wiener Index, Randić Index, Balaban Index | Encodes information about molecular size, shape, and branching. |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Relates to the stability of reactants and products. |
Computational Screening for Optimized Reactivity Profiles
While no specific computational screening studies for optimizing the reactivity of this compound have been published, this approach represents a powerful tool in modern chemical research. Such a study would leverage the insights gained from QSAR models or other computational methods to design new derivatives of this compound with desired reactivity profiles.
The process would typically involve the following steps:
Virtual Library Generation: A large library of virtual compounds would be created by systematically modifying the structure of this compound. This could involve introducing different substituents at various positions on the phenyl and imidazole rings.
Descriptor Calculation: For each compound in the virtual library, a set of relevant molecular descriptors, identified from previous QSAR studies or chemical intuition, would be calculated.
Reactivity Prediction: The developed QSAR model would then be used to predict the reactivity (e.g., reaction rate, selectivity) of each virtual compound.
Selection of Candidates: Compounds with the most promising predicted reactivity profiles would be selected for synthesis and experimental validation.
This in silico screening approach can significantly accelerate the discovery of new molecules with optimized properties by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. For this compound, this could lead to the development of new catalysts, reagents, or biologically active molecules with tailored reactivity.
Future Directions and Emerging Research Avenues for 1 Acetyl 2 Phenylimidazole
Exploration of Novel and Green Synthetic Pathways
Traditional synthesis of 1-acetyl-2-phenylimidazole often involves the acylation of 2-phenylimidazole (B1217362) using reagents like acetyl chloride in the presence of a base, or with ketenes. google.comprepchem.com While effective, these methods can present drawbacks related to hazardous reagents, solvent waste, and energy consumption. The future of its synthesis lies in the adoption of green chemistry principles to develop more sustainable and efficient protocols.
Emerging research on related imidazole (B134444) and benzimidazole (B57391) compounds highlights several promising green strategies that could be adapted for this compound. mdpi.com These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. nih.gov
Catalytic Approaches: The use of novel heterogeneous catalysts, such as magnetic nanoparticles or reusable solid acids, can facilitate easier product separation and catalyst recycling, minimizing waste. nih.gov
Eco-friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or even solvent-free reaction conditions represents a significant step towards sustainability. researchgate.net
One-Pot Procedures: Designing multi-step reactions to occur in a single vessel without isolating intermediates streamlines the synthetic process, saving time, resources, and reducing waste. researchgate.net
| Synthetic Aspect | Traditional Method | Potential Green Alternative | Anticipated Advantages |
|---|---|---|---|
| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, lower energy consumption |
| Catalysis | Stoichiometric bases | Reusable heterogeneous nanocatalysts nih.gov | Catalyst recyclability, simplified purification |
| Solvent | Tetrahydrofuran, Benzene (B151609) google.comprepchem.com | Ionic liquids, solvent-free (grinding) researchgate.netmdpi.com | Reduced environmental impact, minimized toxic waste |
| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions | Improved atom economy, operational simplicity |
Expansion of Catalytic Applications to New Chemical Transformations
The imidazole core is a ubiquitous structural motif in catalysts, serving as a ligand for metal centers or as a component of organocatalysts. While this compound itself is not widely established as a catalyst, its structure suggests significant untapped potential. Future research is expected to explore its utility in a variety of new chemical transformations.
Potential catalytic roles include:
Acyl Transfer Reagent: N-acylimidazoles are known to be effective acylating agents. The acetyl group on the nitrogen atom of this compound is activated, making the compound a potential catalyst or reagent for acylation reactions under mild conditions.
Precursor to N-Heterocyclic Carbene (NHC) Catalysts: The imidazole ring is the direct precursor to NHCs, a powerful class of organocatalysts. Research could focus on the deacetylation and subsequent functionalization of the this compound scaffold to generate novel NHC ligands for transition-metal catalysis or organocatalysis.
Ligand in Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions. Derivatives of this compound could be developed as ligands to create novel metal complexes for catalytic processes, such as oxidation, reduction, or cross-coupling reactions. Research on copper(II) complexes with other imidazole derivatives has shown their effectiveness in catalyzing multicomponent reactions. nih.gov
| Potential Catalytic Role | Target Chemical Transformation | Mechanistic Rationale |
|---|---|---|
| Acyl Transfer Catalyst | Esterification, Amidation | Activated acetyl group on the imidazole nitrogen. |
| N-Heterocyclic Carbene Precursor | Metathesis, C-C Bond Formation | Formation of a stable carbene species upon modification. |
| Metal Complex Ligand | Asymmetric Synthesis, Cross-Coupling Reactions | Coordination of imidazole nitrogens to a catalytic metal center. |
| Organocatalyst | Michael Addition, Aldol Reactions | Potential for Brønsted or Lewis base activation of substrates. |
Integration into Next-Generation Advanced Materials Design
The unique electronic and structural properties of the phenylimidazole moiety make it an attractive building block for advanced materials. A closely related compound, 1-methyl-2-phenylimidazole, has been incorporated into donor-acceptor conjugated copolymers for use in organic photovoltaic cells. mdpi.com In these materials, the phenylimidazole unit functions as a permanent dipole-bearing moiety that influences the polymer's spectroscopic and electrochemical properties, including its ionization potential and optical band gap. mdpi.com
Future research will likely focus on integrating the this compound unit into similar functional materials. The acetyl group, with its distinct electronic properties compared to a methyl group, could offer a new avenue for tuning the performance of these materials. Potential applications include:
Organic Electronics: Incorporation into conjugated polymers for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Polymer Chemistry: The parent compound, 2-phenylimidazole, is used as a curing agent for epoxy resins. chemicalbook.com The acetylated derivative could be investigated for similar roles, potentially offering different curing kinetics or resulting in polymers with modified thermal and mechanical properties.
Sensor Technology: The imidazole ring's ability to interact with various analytes could be harnessed by integrating the compound into sensor arrays for detecting metal ions or small organic molecules.
| Material Application | Key Role of this compound | Potential Advantage |
|---|---|---|
| Organic Photovoltaics mdpi.com | Permanent dipole-bearing unit in copolymers | Tuning of ionization potential and energy levels |
| Polymer Curing Agent chemicalbook.com | Initiator/catalyst for epoxy resin polymerization | Modified curing profiles and final material properties |
| Conductive Polymers | Electron-rich heterocyclic building block | Enhanced charge transport characteristics |
| Chemical Sensors | Coordination site for analytes | Selective detection of specific ions or molecules |
Development of Integrated Experimental and Theoretical Approaches for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms, electronic structure, and dynamic behavior of this compound is crucial for its rational design in future applications. The integration of experimental studies with high-level computational chemistry provides a powerful tool for this purpose. Such integrated approaches have been successfully applied to other tri-aryl imidazole derivatives to understand their biological activity and binding interactions. nih.gov
Future research should focus on:
Computational Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the electronic structure, orbital energies (HOMO/LUMO), and reactivity indices of this compound. mdpi.com This can predict its behavior in catalytic cycles or its electronic contribution to materials.
Reaction Pathway Analysis: Simulating the transition states and energy profiles of potential synthetic and catalytic reactions involving the compound. This can help optimize reaction conditions and provide insights into the mechanism of action.
Spectroscopic Correlation: Combining experimental spectroscopic data (NMR, IR, UV-Vis) with theoretical calculations to achieve a more precise assignment of spectral features and a better understanding of the molecule's structure-property relationships.
Molecular Dynamics Simulations: Simulating the behavior of this compound within a polymer matrix or in solution to understand its conformational dynamics and intermolecular interactions, which are critical for materials science applications.
| Investigative Approach | Technique/Method | Research Goal |
|---|---|---|
| Experimental | In-situ Spectroscopy (e.g., ReactIR) | Monitor reaction intermediates in real-time. |
| Kinetic Studies | Determine reaction rates and orders for mechanistic validation. | |
| Theoretical | Density Functional Theory (DFT) nih.govmdpi.com | Calculate electronic properties and model reaction pathways. |
| Molecular Dynamics (MD) | Simulate conformational behavior in materials and solutions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Acetyl-2-phenylimidazole, and how are reaction conditions optimized for yield and purity?
- Methodology : The synthesis typically involves cyclization reactions using precursors like phenylenediamines or imidazole derivatives under acidic or catalytic conditions. For example, highlights the use of solvents (e.g., ethanol, DMF) and catalysts (e.g., CuI, Pd) to enhance reaction efficiency. Optimization involves systematic variation of temperature (e.g., reflux at 80–100°C), stoichiometric ratios, and purification via column chromatography or recrystallization .
- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HPLC (>95% purity criteria) .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify acetyl and phenyl group integration (e.g., δ 2.5 ppm for acetyl CH₃, aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm acetyl C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Elemental Analysis : Match experimental C/H/N ratios with theoretical values (e.g., C: 65.5%, H: 5.1%, N: 16.3%) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Approach : Cross-validate using complementary techniques. For example, if NMR signals overlap, use 2D-COSY or HSQC to resolve ambiguities. Discrepancies in elemental analysis may indicate residual solvents or byproducts; address via repeated recrystallization or HPLC purification .
- Case Study : reports discrepancies between calculated and observed elemental data for triazole derivatives, resolved by adjusting synthetic protocols (e.g., longer reaction times) .
Q. What strategies optimize reaction conditions for synthesizing novel this compound derivatives?
- Experimental Design :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to improve regioselectivity in cross-coupling reactions .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents to balance reaction rate and yield .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent volume .
Q. How can computational modeling predict the biological or chemical interactions of this compound?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., enzymes, receptors). demonstrates docking poses of imidazole derivatives in active sites, guiding structure-activity relationship (SAR) analysis .
- Validation : Correlate computational binding scores (e.g., ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .
Q. How do researchers evaluate the stability and degradation pathways of this compound under varying storage conditions?
- Protocol :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC and identify byproducts via LC-MS .
- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life (t₉₀) using Arrhenius equations .
Methodological Guidance
Q. What are best practices for reproducing literature-reported syntheses of this compound?
- Steps :
Literature Cross-Check : Compare synthetic protocols across multiple sources (e.g., vs. 9) to identify consensus conditions .
Sensitivity Analysis : Test critical parameters (e.g., inert atmosphere, drying time) to account for unreported details .
Data Transparency : Document all deviations and raw data (e.g., NMR spectra, chromatograms) for peer validation .
Q. How to design a robust experimental workflow for screening this compound derivatives for bioactivity?
- Workflow :
- Primary Screening : Use high-throughput assays (e.g., microplate-based enzymatic inhibition) to assess potency .
- Secondary Assays : Validate hits with dose-response curves (IC₅₀) and cytotoxicity profiling (e.g., MTT assay) .
- Mechanistic Studies : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
